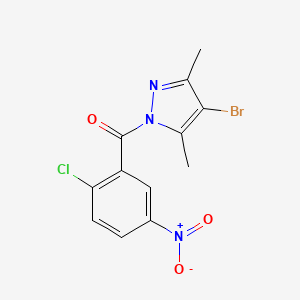

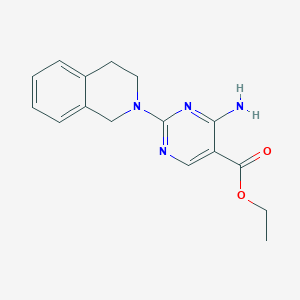

![molecular formula C17H15N3S B5501495 4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives exhibit significant biological activities and have been the subject of extensive synthetic efforts for their potential applications. While direct studies on 4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile are limited, insights can be drawn from related compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and substitutions. For instance, derivatives related to benzimidazo[1,2-a]quinolines and fluorenes have been synthesized to explore their biological activities and molecular structures. These syntheses involve complex reactions including the formation of C-H...N bonds and interaction with DNA (Hranjec et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of synthesized benzimidazole derivatives reveal important insights into their potential biological interactions. The planarity of aromatic surfaces and hydrogen bonding patterns play crucial roles in their activity. These structures provide a foundation for understanding how modifications in the benzimidazole core can influence molecular interactions and biological effects.

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions that modify their properties and enhance their biological activities. For example, substitutions at specific positions on the benzimidazole ring can significantly affect their ability to bind DNA or interact with other biological targets. The presence of cyano groups has been shown to be important for activity, highlighting the role of chemical modifications in tailoring biological properties (Hranjec et al., 2010).

科学的研究の応用

Biological and Medicinal Applications

Benzimidazole derivatives, by virtue of their structural similarity to nucleotides, play a crucial role in medicinal chemistry and have been extensively researched for their therapeutic potentials. They exhibit a wide array of pharmacological activities, including antiviral, antimicrobial, antiparasitic, and anticancer properties. The heterocyclic aromatic compound benzimidazole, consisting of benzene and imidazole rings, is a cornerstone in drug design due to its versatility and the ability to mimic the purine nucleotide base in DNA, thereby interfering with biological processes essential for pathogen survival or cancer cell proliferation (Vasuki et al., 2021).

For instance, benzimidazole derivatives have been identified as potent microtubule-disrupting agents, exhibiting promising anticancer activities. They act through various mechanisms, including intercalation into DNA, inhibition of topoisomerases, and disruption of microtubule assembly, making them valuable candidates for cancer therapy (Akhtar et al., 2019).

Agricultural and Environmental Significance

In agriculture, benzimidazole fungicides are renowned for their efficacy in controlling a wide range of fungal diseases. They inhibit microtubule assembly by binding to the tubulin protein, essential for cell division in fungi, thereby halting their growth and proliferation (Davidse, 1986). This action mechanism underscores the importance of benzimidazole derivatives in managing crop diseases and ensuring food security.

特性

IUPAC Name |

4-[(1-ethylbenzimidazol-2-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-2-20-16-6-4-3-5-15(16)19-17(20)21-12-14-9-7-13(11-18)8-10-14/h3-10H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAMDZSAWWEGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

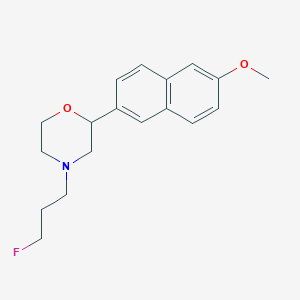

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)